(3S)-3-Amino-N-cyclopropylpyrrolidine-1-carboxamide
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Overview
Description
(3S)-3-Amino-N-cyclopropylpyrrolidine-1-carboxamide is a chiral compound with a unique structure that includes a cyclopropyl group attached to a pyrrolidine ring. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-N-cyclopropylpyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-amino acid or a γ-lactam.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or a cyclopropylcarbene precursor.
Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction, typically using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-N-cyclopropylpyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(3S)-3-Amino-N-cyclopropylpyrrolidine-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-N-cyclopropylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-N-cyclopropylpyrrolidine-1-carboxamide: The enantiomer of the compound, with similar but distinct biological activities.
N-Cyclopropylpyrrolidine-1-carboxamide: Lacks the amino group at the 3-position, leading to different chemical and biological properties.
3-Amino-N-cyclopropylpyrrolidine: Lacks the carboxamide group, affecting its reactivity and applications.
Uniqueness
(3S)-3-Amino-N-cyclopropylpyrrolidine-1-carboxamide is unique due to its specific chiral configuration and the presence of both the amino and carboxamide groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C8H15N3O |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
(3S)-3-amino-N-cyclopropylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C8H15N3O/c9-6-3-4-11(5-6)8(12)10-7-1-2-7/h6-7H,1-5,9H2,(H,10,12)/t6-/m0/s1 |
InChI Key |
CUZSIPFCLXEBIB-LURJTMIESA-N |
Isomeric SMILES |
C1CN(C[C@H]1N)C(=O)NC2CC2 |
Canonical SMILES |
C1CC1NC(=O)N2CCC(C2)N |
Origin of Product |
United States |
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